2-(1H-1,2,3-benzotriazol-1-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide
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Overview
Description
The compound contains a benzotriazole moiety, a pyridine ring, and a pyrrolidinone ring. Benzotriazole is a heterocyclic compound with the formula C6H4N3. It is a colorless solid that is used as a corrosion inhibitor, notably for copper and its alloys . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrrolidinone is a class of organic compounds that contain a pyrrolidinone moiety, which is a five-membered lactam with a nitrogen atom and a carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the connectivity of the atoms and the arrangement of the benzotriazole, pyridine, and pyrrolidinone moieties. The benzotriazole moiety is likely to contribute to the planarity and aromaticity of the molecule, while the pyridine and pyrrolidinone rings may introduce additional functional groups and steric effects .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzotriazole, pyridine, and pyrrolidinone moieties. The benzotriazole moiety is known to participate in a variety of reactions, including nucleophilic substitutions and condensations . The pyridine ring can act as a base and a nucleophile, while the pyrrolidinone ring can participate in reactions involving its carbonyl group .Scientific Research Applications
Synthetic Applications
- The compound is involved in base-promoted reactions with α,β-unsaturated ketones, giving efficient access to previously challenging 3-unsubstituted pyridine derivatives. These reactions are part of tandem [3 + 3] annulations, showcasing the compound's utility in constructing complex pyridine rings via Michael addition followed by cyclization (Katritzky et al., 1997).
Pharmacological Studies
- It serves as a precursor in the synthesis of various heterocycles, demonstrating its versatility in producing compounds with potential insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Material Science and Corrosion Inhibition
- This compound and its derivatives are explored for their properties as corrosion inhibitors, where synthesized derivatives were tested in acidic and mineral oil mediums for their efficiency in protecting steel surfaces. This application underlines the compound's potential in industrial applications to mitigate corrosion (Yıldırım & Cetin, 2008).
Molecular Design and Solubility Improvement
- In medicinal chemistry research, derivatives of the compound have been identified as aqueous-soluble potent inhibitors, demonstrating selectivity and efficacy in pharmacological studies. The molecular design strategies, including the insertion of specific moieties, have led to significant enhancements in solubility and oral absorption, pointing to its role in developing therapeutic agents (Shibuya et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c25-17(12-24-16-5-2-1-4-15(16)21-22-24)20-10-13-8-14(11-19-9-13)23-7-3-6-18(23)26/h1-2,4-5,8-9,11H,3,6-7,10,12H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLILLAGZTAZOPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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